Introduction: A Bifunctional Scaffold for Modern Drug Discovery
Introduction: A Bifunctional Scaffold for Modern Drug Discovery
An In-Depth Technical Guide to 2-Chloro-5-(oxiran-2-yl)pyridine: Properties, Synthesis, and Applications in Medicinal Chemistry
Executive Summary: This guide provides a comprehensive technical overview of 2-Chloro-5-(oxiran-2-yl)pyridine, a heterocyclic building block of significant interest to researchers in drug discovery and development. The document details the compound's fundamental physicochemical properties, including its precise molecular weight of 155.58 g/mol , and offers insights into its synthetic pathways and reactive potential.[1] The core of this guide focuses on the strategic application of this molecule, leveraging its bifunctional nature—a reactive epoxide ring and a modifiable chloropyridine scaffold—for the synthesis of complex pharmaceutical intermediates. A detailed experimental protocol for a representative nucleophilic ring-opening reaction is provided, underscoring its utility in constructing diverse molecular architectures.
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceutical agents due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties.[2][3] When functionalized with reactive groups, the pyridine nucleus becomes a powerful tool for constructing novel molecular entities.[3] 2-Chloro-5-(oxiran-2-yl)pyridine is an exemplary reagent that capitalizes on this principle. It incorporates two key reactive sites:
-
The 2-chloro substituent: This site is amenable to a variety of nucleophilic aromatic substitution and cross-coupling reactions, allowing for the introduction of diverse fragments.
-
The oxirane (epoxide) ring: This strained three-membered ring is a potent electrophile, susceptible to ring-opening by a wide range of nucleophiles (e.g., amines, thiols, alcohols). This reaction is a cornerstone of synthetic chemistry for creating 1,2-difunctionalized systems, which are common motifs in active pharmaceutical ingredients (APIs).
The combination of these features in a single, stable molecule provides a streamlined pathway to complex structures, making 2-Chloro-5-(oxiran-2-yl)pyridine a valuable intermediate for building libraries of drug-like compounds.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis. The key quantitative data for 2-Chloro-5-(oxiran-2-yl)pyridine are summarized below.
Key Properties Table
| Property | Value | Source |
| Molecular Weight | 155.58 | [1] |
| Molecular Formula | C₇H₆ClNO | [1] |
| CAS Number | 288392-34-7 | [1] |
| Synonym | (RS)-2-chloro-5-(oxiran-2-yl)pyridine | [1] |
| Topological Polar Surface Area | 25.42 Ų | [1] |
| LogP (calculated) | 1.8063 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 1 | [1] |
Molecular Structure
The structure combines an aromatic chloropyridine ring with an aliphatic epoxide ring, creating distinct regions of reactivity.
Caption: Molecular structure of 2-Chloro-5-(oxiran-2-yl)pyridine.
Predicted Spectroscopic Profile
While experimental data should always be consulted, the structure allows for the prediction of key spectroscopic features essential for reaction monitoring and characterization.
-
Mass Spectrometry (MS): The primary molecular ion peak (M+) would be expected at m/z 155, with a characteristic M+2 isotope peak at m/z 157 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.
-
¹H NMR Spectroscopy: The spectrum would feature distinct regions. The aromatic region would show signals for the three pyridine protons. The aliphatic region would contain signals for the three protons of the epoxide ring, typically appearing as complex multiplets due to their diastereotopic nature and coupling.
-
Infrared (IR) Spectroscopy: Key absorptions would include C-Cl stretching, aromatic C=C and C=N stretching, and characteristic C-O-C stretching bands for the epoxide ring (typically around 1250 cm⁻¹ and 800-900 cm⁻¹).
Synthesis and Mechanistic Considerations
The synthesis of 2-Chloro-5-(oxiran-2-yl)pyridine typically originates from readily available 2-chloro-5-methylpyridine, a common industrial intermediate.[4] The transformation involves a selective functionalization of the methyl group followed by ring formation.
Caption: Proposed two-step synthetic workflow from a common precursor.
Causality Behind Experimental Choices:
-
Step 1: Side-Chain Chlorination: The transformation of the methyl group to a chloromethyl group is a critical handle-forming reaction. Free-radical chlorination using reagents like N-chlorosuccinimide (NCS) under UV irradiation or with a radical initiator is a standard and selective method for benzylic/allylic positions, which is analogous to this pyridylic position. This avoids unwanted chlorination on the electron-deficient pyridine ring.
-
Step 2: Epoxidation: The conversion of the chloromethyl group to an epoxide is often achieved via a two-step, one-pot process. First, a halohydrin is formed. Then, in the presence of a base (like sodium hydroxide), an intramolecular Sₙ2 reaction occurs where the deprotonated hydroxyl group displaces the chloride, forming the strained epoxide ring. This is a classic example of an intramolecular Williamson ether synthesis. The use of a phase transfer catalyst can be beneficial if the reaction is run in a biphasic system.
Core Application: Protocol for Nucleophilic Ring-Opening
The primary utility of 2-Chloro-5-(oxiran-2-yl)pyridine in drug development lies in the predictable and efficient ring-opening of its epoxide moiety. This reaction allows for the installation of a variety of side chains containing important functional groups, such as amines, which are prevalent in APIs. The following protocol details a representative synthesis of a β-amino alcohol, a key pharmacophore.
Protocol: Synthesis of 1-((6-Chloropyridin-3-yl)methylamino)propan-2-ol
This protocol describes the reaction of 2-Chloro-5-(oxiran-2-yl)pyridine with a model primary amine, methylamine.
Caption: Experimental workflow for nucleophilic epoxide ring-opening.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2-Chloro-5-(oxiran-2-yl)pyridine (1.0 eq.) in ethanol (0.2 M) in a round-bottom flask equipped with a magnetic stir bar, add methylamine (1.2 eq., typically as a 40% aqueous solution) dropwise at room temperature.
-
Reaction Execution: Stir the resulting mixture at room temperature. The progress of the reaction should be monitored. Causality: A protic solvent like ethanol facilitates the ring-opening by protonating the epoxide oxygen, making the carbons more electrophilic. Using a slight excess of the nucleophile ensures complete consumption of the limiting reagent.
-
Self-Validating Monitoring: After 2 hours, and every hour thereafter, spot the reaction mixture on a TLC plate against the starting material. Develop using a suitable solvent system (e.g., 1:1 Hexanes:Ethyl Acetate) and visualize under UV light. The reaction is complete when the starting material spot is no longer visible. If the reaction is sluggish, it can be gently heated to 40-50°C.
-
Aqueous Workup: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. To the resulting residue, add ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and wash the organic layer with brine to remove residual water-soluble components.
-
Purification and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure β-amino alcohol product.
-
Characterization: Confirm the structure of the final product using NMR, IR, and high-resolution mass spectrometry (HRMS).
Safety and Handling
As a reactive chemical intermediate, 2-Chloro-5-(oxiran-2-yl)pyridine and its precursors require careful handling. While a specific SDS for the title compound must be consulted, data from the closely related precursor, 2-chloro-5-(chloromethyl)pyridine, indicates significant hazards.
-
Hazards: The precursor is listed as causing severe skin burns and eye damage.[5] It is harmful if swallowed and may cause skin sensitization.[5][6] Epoxides as a class are often alkylating agents and should be handled with caution.
-
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5][7]
-
Engineering Controls: Handle only in a well-ventilated fume hood to avoid inhalation of any potential vapors.[7][8]
-
Handling: Avoid all personal contact.[7] Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8]
-
Conclusion
2-Chloro-5-(oxiran-2-yl)pyridine, with a molecular weight of 155.58 g/mol , stands out as a highly versatile and valuable building block for researchers in medicinal chemistry. Its dual reactivity allows for sequential or orthogonal functionalization, providing efficient routes to complex molecules. The predictable reactivity of the epoxide ring, coupled with the potential for modification at the pyridine core, offers a robust platform for the discovery of novel therapeutic agents. Proper understanding of its properties, synthesis, and safe handling procedures is paramount to unlocking its full potential in the laboratory.
References
-
2-Chloro-5-(chloromethyl)pyridine , ResearchGate, [Link]
-
Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling , ResearchGate, [Link]
-
2-Chloro-5-hydroxypyridine , PubChem - NIH, [Link]
-
2-Amino-5-chloropyridine , PubChem - NIH, [Link]
- Synthetic method of 2-chloro-5-chloromethyl pyridine, Google P
- Method for preparing 2-chloro-5-substituted pyridine, Google P
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review , National Center for Biotechnology Information (PMC), [Link]
-
Synthesis method of 2-chloro-5-chloromethylpyridine (2018) , SciSpace, [Link]
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs , R Discovery, [Link]
-
Identifying Unknown from IR, NMR, and Mass Spectrometry , Chemistry Steps, [Link]
-
Organic Syntheses Procedure , Organic Syntheses, [Link]
-
2-Amino-5-chloropyridine Mass Spectrum , NIST WebBook, [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. 2-Chloro-5-methylpyridine manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
